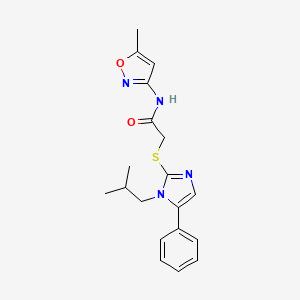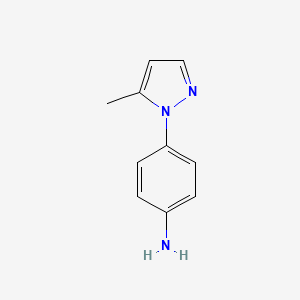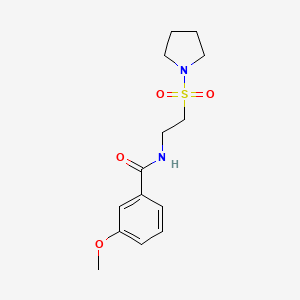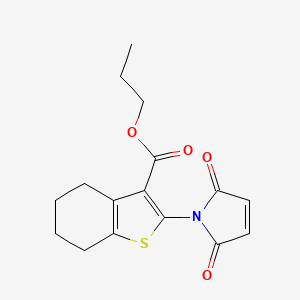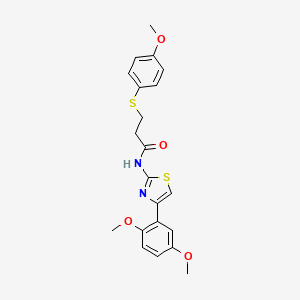
N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, appears to be a derivative of morpholine-based structures with substitutions on the phenyl rings and a triazine core. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structure of related compounds, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related compounds involves the use of enantiopure starting materials such as (S)-2-amino-1-propanol and 2-bromo-m-fluorinephenone, as well as amination and cyclization reactions. For example, the asymmetric synthesis of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride is achieved through these methods, suggesting that a similar approach could be applied to synthesize the target compound . Another related compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, is synthesized with a high yield of 82.7% using a divergent synthetic method that includes amination and cyclization in a nonproton polar solvent followed by acidification . These methods indicate that the target compound could potentially be synthesized through similar pathways, with careful consideration of the substituents on the phenyl rings and the triazine core.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray analysis. For instance, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride is measured and found to belong to the orthorhombic system with specific cell parameters and space group P21212 . Although the target compound's structure is not directly provided, it is likely to exhibit a complex three-dimensional arrangement due to the presence of multiple substituents and the triazine ring, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially inferred from the related compounds discussed in the papers. For example, the density and crystal system of the enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride are provided, which could suggest similar properties for the target compound due to structural similarities . The high yield synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride also indicates that the target compound might be synthesized efficiently under the right conditions . Properties such as solubility, melting point, and stability would need to be determined experimentally for the target compound.
科学的研究の応用
Heterocyclic Compounds and Biological Significance
Triazines, such as N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, are notable for their presence in a variety of heterocyclic compounds with significant biological activities. These compounds have been synthesized and evaluated across a spectrum of biological models, revealing a wide range of pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine nucleus, in particular, has been highlighted as a core moiety of interest for drug development due to its potent pharmacological activity, positioning it as a valuable component in medicinal chemistry research (Verma, Sinha, & Bansal, 2019).
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
The exploration of this compound within the realm of neuropsychiatric disorder treatments has focused on its potential as a ligand for dopamine D2 receptors. These receptors play a critical role in the dopaminergic system, which is implicated in a variety of neuropsychiatric conditions including schizophrenia, Parkinson's disease, depression, and anxiety. Research into D2 receptor ligands has identified key pharmacophoric elements that contribute to high affinity and selectivity, aiding in the development of therapeutic agents aimed at modulating the dopaminergic pathway for the treatment of such disorders (Jůza et al., 2022).
Nitrosamines and Water Treatment
Investigations into the environmental and health impacts of nitrosamines, such as N-nitrosodimethylamine (NDMA), have highlighted the importance of understanding the formation and destruction mechanisms of these compounds in water treatment processes. The study of this compound within this context may offer insights into new strategies for mitigating the presence of harmful nitrosamines in water supplies, contributing to safer drinking water and reduced environmental impact (Sharma, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O.ClH/c1-14-6-7-18(12-15(14)2)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-8-10-29-11-9-28;/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKVWQWFXMWYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)


![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)


